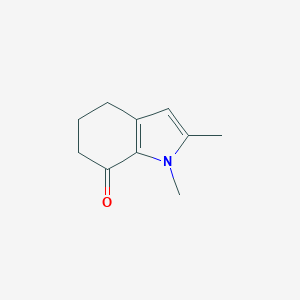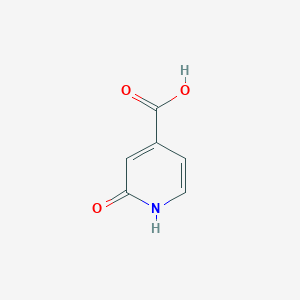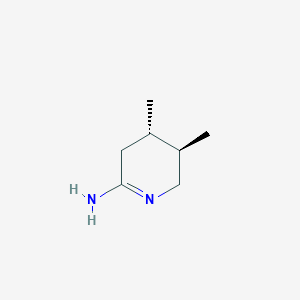
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, also known as DMTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMTP is a chiral molecule and exists in two enantiomeric forms, (3R,4S)-DMTP and (3S,4R)-DMTP, which have different biological activities.
Mécanisme D'action
The mechanism of action of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine is not fully understood. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and to activate the extracellular signal-regulated kinase (ERK) signaling pathway. BDNF is a protein that is involved in the growth, survival, and differentiation of neurons, while the ERK signaling pathway is involved in cell proliferation, differentiation, and survival.
Effets Biochimiques Et Physiologiques
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to have a variety of biochemical and physiological effects. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the regulation of movement and emotion. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been shown to decrease the levels of reactive oxygen species (ROS) and to increase the levels of glutathione, a potent antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine in lab experiments is that it has been shown to have low toxicity and to be well-tolerated in animal models. However, one limitation of using (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine is that it is a chiral molecule and exists in two enantiomeric forms, which have different biological activities. Therefore, it is important to use the correct enantiomer in lab experiments.
Orientations Futures
There are several future directions for the study of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine. One future direction is to investigate the potential therapeutic applications of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine in human clinical trials. Another future direction is to investigate the effects of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine on other neurotransmitters and signaling pathways. Additionally, it would be interesting to investigate the effects of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine on other neurological disorders, such as Huntington's disease and multiple sclerosis.
Conclusion:
In conclusion, (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, or (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, is a chiral molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to have neuroprotective effects, anticonvulsant effects, and to enhance learning and memory in animal models. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been shown to have a variety of biochemical and physiological effects, including increasing the levels of dopamine and decreasing the levels of ROS. While there are limitations to using (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine in lab experiments, there are several future directions for the study of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, including investigating its potential therapeutic applications in human clinical trials and its effects on other neurological disorders.
Méthodes De Synthèse
The synthesis of (3R,4S)-(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine involves the reaction of 3,4-dimethylpyridine with (R)-(-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane and lithium aluminum hydride. The reaction yields (3R,4S)-(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine as a white solid with a melting point of 103-105°C.
Applications De Recherche Scientifique
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been studied extensively in the scientific research community due to its potential therapeutic applications. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been shown to have anticonvulsant effects and to enhance learning and memory in animal models.
Propriétés
Numéro CAS |
190909-62-7 |
|---|---|
Nom du produit |
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-5-3-7(8)9-4-6(5)2/h5-6H,3-4H2,1-2H3,(H2,8,9)/t5-,6-/m0/s1 |
Clé InChI |
WBHSLGKHICTFFA-WDSKDSINSA-N |
SMILES isomérique |
C[C@H]1CC(=NC[C@@H]1C)N |
SMILES |
CC1CC(=NCC1C)N |
SMILES canonique |
CC1CC(=NCC1C)N |
Synonymes |
2-Pyridinamine,3,4,5,6-tetrahydro-4,5-dimethyl-,(4S-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)



![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)
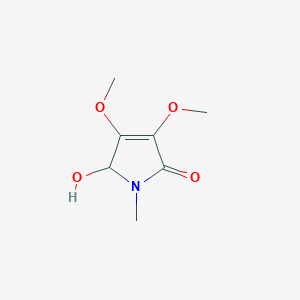

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)
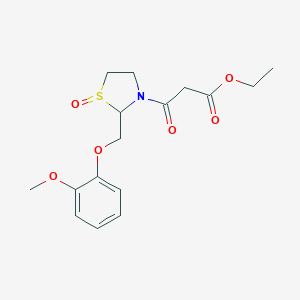
![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)
